Sulfane Sulfur Probe 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

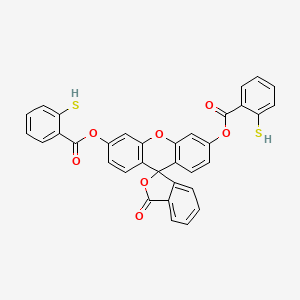

Molecular Formula |

C34H20O7S2 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

[3-oxo-6'-(2-sulfanylbenzoyl)oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-sulfanylbenzoate |

InChI |

InChI=1S/C34H20O7S2/c35-31(22-8-2-5-11-29(22)42)38-19-13-15-25-27(17-19)40-28-18-20(39-32(36)23-9-3-6-12-30(23)43)14-16-26(28)34(25)24-10-4-1-7-21(24)33(37)41-34/h1-18,42-43H |

InChI Key |

QIJWBZMASQXNLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5S)OC6=C3C=CC(=C6)OC(=O)C7=CC=CC=C7S |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sulfane Sulfur Probe 4 (SSP4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sulfane Sulfur Probe 4 (SSP4), a widely utilized fluorescent probe for the detection and quantification of sulfane sulfurs. Sulfane sulfurs, which include species like persulfides (RSSH), polysulfides (RSSnR), and hydrogen polysulfides (H2Sn), are increasingly recognized as critical players in redox signaling and cellular physiology. Understanding the precise mechanism of SSP4 is paramount for its effective application in research and drug development.

The "Turn-On" Fluorescent Sensing Mechanism

This compound (SSP4) is an ingeniously designed molecule that remains non-fluorescent in its native state. Its core structure is based on a fluorescein (B123965) scaffold, where the hydroxyl groups are masked by thiosalicyl moieties. This masking effectively quenches the fluorescence of the core fluorophore.

The detection mechanism is initiated by a nucleophilic reaction with sulfane sulfur species.[1] The sulfane sulfur attacks the electrophilic sulfur atoms of the thiosalicyl groups, leading to the cleavage of these masking units. This cleavage releases the unmasked fluorescein, which is a highly fluorescent molecule, resulting in a significant "turn-on" fluorescent signal.[2][3] The byproducts of this reaction are two molecules of 1,2-benzodithiol-3-one.[1] This reaction is highly selective for sulfane sulfurs, making SSP4 a valuable tool for their specific detection.[4]

Quantitative Data and Performance Characteristics

The performance of SSP4 is characterized by its high sensitivity and selectivity, along with specific spectral properties. The following tables summarize the key quantitative data for SSP4.

Table 1: Spectroscopic and Physicochemical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~482-494 nm | [1][5][6] |

| Emission Maximum (λem) | ~515 nm | [1][5][6] |

| Molecular Weight | 604.65 g/mol | [2] |

| Appearance | White solid | [7] |

| Solvent for Stock Solution | DMSO | [7][8] |

Table 2: Performance and Selectivity

| Parameter | Details | Reference |

| Optimal pH | pH 7.4 (Physiological Buffer) | [4] |

| Reaction Time | Fluorescence reaches a plateau at ~45 minutes. | [4] |

| High Selectivity | No significant reaction with other biological sulfur species (cysteine, glutathione, H2S, etc.) or other amino acids and metal ions (Fe2+, Fe3+, Mg2+, Ca2+, Zn2+). | [4][6] |

| High Sensitivity | Generates a strong fluorescent signal even at low concentrations in the presence of sulfane sulfurs. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments using SSP4.

In Vitro Detection of Sulfane Sulfurs

This protocol is designed for the detection of sulfane sulfurs in a buffered solution.

-

Reagent Preparation :

-

Experimental Procedure :

-

In a microplate, add the sulfane sulfur donor to the working buffer to achieve the desired final concentration (e.g., 0.5-50 µM).[4]

-

Add the SSP4 stock solution to a final concentration of 5 µM.[4]

-

Incubate the mixture at room temperature for 30-45 minutes, protected from light.[4][9]

-

Measure the fluorescence intensity using a microplate reader with excitation at ~482 nm and emission at ~515 nm.[9]

-

Detection of Protein Persulfidation

This protocol provides a general method for detecting S-persulfidation on proteins.

-

Reagent Preparation :

-

Experimental Procedure :

-

Incubate the protein with the persulfidating agent for a specified time to induce persulfidation.

-

Remove the excess persulfidating agent using a desalting column.[11]

-

Add SSP4 to the persulfidated protein solution to a final concentration of 5-20 µM.

-

Incubate for 45 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (λex=~482 nm, λem=~515 nm).

-

Cellular Imaging of Endogenous and Exogenous Sulfane Sulfurs

This protocol outlines the steps for visualizing sulfane sulfurs in living cells.

-

Cell Culture and Preparation :

-

Probe Loading :

-

Washing and Imaging :

-

Discard the supernatant and wash the cells twice with PBS.[9]

-

Add PBS to the cells.[9]

-

For exogenous detection, add the sulfane sulfur donor (e.g., 50 µM Na2S2) and incubate for another 20 minutes before washing and imaging.[4]

-

Analyze the cells under a fluorescence microscope using appropriate filters for fluorescein.[4]

-

Role in Signaling Pathways

Sulfane sulfurs are now understood to be key signaling molecules, often involved in the post-translational modification of proteins through S-sulfhydration (also known as S-persulfidation).[12] This modification can alter protein function and is implicated in various physiological and pathological processes. SSP4 is a crucial tool for elucidating these pathways by allowing for the direct visualization and quantification of the sulfane sulfur pools that lead to S-sulfhydration.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. dojindo.co.jp [dojindo.co.jp]

- 4. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. dojindo.co.jp [dojindo.co.jp]

- 9. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 10. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel S-sulfhydrated human serum albumin preparation suppresses melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

SSP4 Probe: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe SSP4 (Sulfane Sulfur Probe 4) has emerged as a critical tool for the selective detection of sulfane sulfurs in biological systems.[1][2][3] Sulfane sulfurs, which are sulfur atoms with six valence electrons and no charge, are increasingly recognized for their significant roles in physiological and pathological processes, including the modulation of neurotransmission, regulation of inflammation, and cellular protection against oxidative stress.[1] This guide provides a comprehensive overview of the chemical and physical properties of SSP4, detailed experimental protocols for its use, and a summary of its applications in life sciences research.

Chemical Structure and Properties

SSP4 is a fluorescein-based probe designed to react specifically with sulfane sulfur species such as persulfides (RSSH), polysulfides (RSSnR), and hydrogen polysulfides (H2Sn).[1][4] The probe itself is non-fluorescent; however, upon reaction with sulfane sulfurs, it releases fluorescein, a highly fluorescent molecule, enabling sensitive detection.[2][3]

The chemical structure and key properties of SSP4 are summarized in the tables below.

| Identifier | Value |

| Chemical Name | 3',6'-Di(O-thiosalicyl)fluorescein[3] |

| CAS Number | 1810731-98-6[4] |

| Molecular Formula | C34H20O7S2[4] |

| Molecular Weight | 604.65 g/mol [3][5] |

| Physicochemical & Spectroscopic Properties | Value |

| Appearance | White to off-white solid[1][6] |

| Purity | ≥95%[4] |

| Excitation Maximum (post-reaction) | 482-494 nm[2][4] |

| Emission Maximum (post-reaction) | 515 nm[2][4] |

| Detection Limit | 28 nM[7] |

| Solubility | Soluble in DMSO[2] |

Mechanism of Action

The detection mechanism of SSP4 relies on a specific chemical reaction with sulfane sulfurs. The probe is designed with thiophenol moieties that act as nucleophiles.[1] In the presence of electrophilic sulfane sulfur species, the thiophenol group attacks the sulfane sulfur, leading to the formation of an intermediate.[1] This intermediate then undergoes a rapid intramolecular cyclization, cleaving the ester linkage and releasing fluorescein.[1][8] This process results in a significant "turn-on" fluorescent signal.[2][3]

Experimental Protocols

Preparation of Stock and Working Solutions

SSP4 Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of SSP4 in 165 µL of dimethyl sulfoxide (B87167) (DMSO).[2][9] This stock solution should be stored at -20°C and is stable for up to two months.[2][9] For longer-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[5][9]

SSP4 Working Solution (5-20 µM): Prepare the working solution by diluting the 10 mM stock solution in a serum-free medium.[9] For cellular applications, the inclusion of a surfactant like cetyltrimethylammonium bromide (CTAB) at a final concentration of 0.5 mM can facilitate the probe's entry into cells.[2][9] For example, to prepare a 20 µM working solution, add 10 µL of the 10 mM SSP4 stock solution to 5 mL of serum-free medium containing 0.5 mM CTAB.[2]

General Protocol for Cellular Imaging

The following is a general protocol for detecting intracellular sulfane sulfurs using SSP4.

Detailed Steps:

-

Culture cells in a dish or plate suitable for fluorescence microscopy.[2]

-

Remove the culture medium and wash the cells once with a serum-free medium.[2]

-

Add the SSP4 working solution to the cells and incubate for 15-20 minutes at 37°C in a 5% CO2 incubator.[1][2]

-

After incubation, discard the SSP4 solution and wash the cells twice with phosphate-buffered saline (PBS).[2]

-

Add fresh PBS to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filters (e.g., excitation at 470/40 nm and emission at 525/50 nm).[1][2]

Detection of Protein Persulfidation

SSP4 can also be utilized to detect persulfidated proteins.[1]

Protocol Outline:

-

Treat the protein of interest (e.g., Bovine Serum Albumin, GAPDH) with a sulfane sulfur donor.[1]

-

Remove the excess donor.

-

Incubate the protein with SSP4.

-

Measure the fluorescence intensity to quantify the level of persulfidation.[1]

For example, studies have shown a significant fluorescence enhancement when SSP4 is applied to BSA and GAPDH treated with Na2S2.[1]

Selectivity and Sensitivity

A key advantage of SSP4 is its high selectivity for sulfane sulfurs over other biologically relevant molecules.[1][5]

| Compound Class | Reactivity with SSP4 |

| Sulfane Sulfurs (e.g., Na2S2, S8) | High |

| Thiols (e.g., Cysteine, Glutathione) | Negligible[1] |

| Other Amino Acids (e.g., Glycine, Tyrosine) | Negligible[1][5] |

| Metal Ions (e.g., Fe2+, Zn2+, Ca2+) | Negligible[1][5] |

| Other Sulfur Species (e.g., H2S, Sulfite) | Negligible[1] |

This high degree of selectivity ensures that the fluorescent signal is primarily due to the presence of sulfane sulfurs, minimizing false-positive results.[1] The probe has demonstrated high sensitivity in various buffer systems and is effective for detecting both exogenously applied and endogenously produced sulfane sulfurs in different cell lines.[1][10]

Synthesis of SSP4

The synthesis of SSP4 is a three-step process starting from commercially available 2-mercaptobenzoic acid.[1] The key steps involve the formation of a disulfide, esterification with fluorescein, and subsequent reduction of the disulfide to yield the final probe.[1] The structure of the synthesized SSP4 is typically confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

Conclusion

SSP4 is a robust and reliable fluorescent probe for the detection and imaging of sulfane sulfurs in a variety of biological contexts. Its high sensitivity, selectivity, and ease of use make it an invaluable tool for researchers investigating the roles of these reactive sulfur species in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful application of SSP4 in diverse research settings.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 3. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

SSP4 Probe: A Technical Guide to its Selective Detection of Sulfane Sulfur Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe SSP4 has emerged as a critical tool for the investigation of sulfane sulfur species in biological systems.[1] Sulfane sulfurs, which include persulfides (RSSH), polysulfides (RSSnH), and elemental sulfur (S8), are increasingly recognized for their significant roles in cellular signaling and redox regulation.[1][2] This technical guide provides an in-depth overview of the SSP4 probe, focusing on its selectivity, mechanism of action, and practical application in experimental settings.

Mechanism of Action and Selectivity

SSP4 is a non-fluorescent molecule that undergoes a reaction with sulfane sulfur species to release fluorescein (B123965), a highly fluorescent compound.[3][4] The probe is designed with two thiosalicyl ester moieties attached to a fluorescein core. The reaction is initiated by the nucleophilic attack of a sulfane sulfur species on one of the thiol groups of SSP4. This leads to the formation of a persulfide intermediate, which then undergoes an intramolecular cyclization to form 1,2-benzodithiol-3-one and release one molecule of fluorescein.[5][6] A subsequent reaction at the second site releases the fully fluorescent fluorescein molecule.

The key to SSP4's utility lies in its high selectivity for sulfane sulfurs over other biologically relevant sulfur-containing molecules.[1] Extensive studies have demonstrated that SSP4 does not react significantly with other species such as hydrogen sulfide (B99878) (H₂S), cysteine, glutathione (B108866) (both reduced and oxidized forms), homocysteine, and methionine.[1] Furthermore, its fluorescence response is not affected by the presence of various metal ions.[1][7]

Quantitative Data on SSP4 Performance

The performance of SSP4 has been characterized by its sensitivity and rapid response to sulfane sulfur species. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Species | Conditions | Reference |

| Excitation Maximum (λex) | 482 nm | Fluorescein (product) | 50 mM PBS, pH 7.4 | [1] |

| Emission Maximum (λem) | 514 nm | Fluorescein (product) | 50 mM PBS, pH 7.4 | [1] |

| Detection Limit | 28 nM | Na₂S₂ | - | [8] |

Table 1: Spectroscopic Properties and Sensitivity of SSP4

| Interfering Species (Concentration) | Fold Change in Fluorescence (relative to control with Na₂S₂) | Reference |

| Cysteine (1 mM) | ~1 | [1] |

| Glutathione (1 mM) | ~1 | [1] |

| Homocysteine (200 µM) | ~1 | [9] |

| H₂S (various) | No significant reaction | [1] |

| Fe²⁺, Fe³⁺, Mg²⁺, Ca²⁺, Zn²⁺ | No significant interference | [1][7] |

Table 2: Selectivity of SSP4 against Common Biological Reductants and Metal Ions

Experimental Protocols

Accurate and reproducible results with SSP4 depend on careful adherence to established protocols. The following sections provide detailed methodologies for common applications.

In Vitro Detection of Sulfane Sulfurs

This protocol is suitable for measuring sulfane sulfur concentrations in solution-based assays.

Materials:

-

SSP4 stock solution (1 mM in DMSO)

-

Cetyltrimethylammonium bromide (CTAB) stock solution (5 mM in ethanol)

-

Phosphate-buffered saline (PBS), 50 mM, pH 7.4

-

Sulfane sulfur source (e.g., Na₂S₂, Na₂S₃)

-

Fluorometer

Procedure:

-

Prepare a working solution of SSP4 by diluting the stock solution to 5 µM in 50 mM PBS (pH 7.4).[1]

-

Add CTAB to the working solution to a final concentration of 25 µM. CTAB is a surfactant that enhances the probe's response.[1]

-

Add the sulfane sulfur-containing sample to the SSP4 working solution.

-

Incubate the mixture for 20 minutes at room temperature, protected from light.[1]

-

Measure the fluorescence intensity using an excitation wavelength of 482 nm and an emission wavelength of 514 nm.[1]

Cellular Imaging of Endogenous and Exogenous Sulfane Sulfurs

This protocol outlines the steps for visualizing sulfane sulfur levels within cultured cells.

Materials:

-

Cultured cells on a suitable imaging plate or dish

-

SSP4 stock solution (10 mM in DMSO)

-

Serum-free cell culture medium

-

CTAB

-

PBS

-

Fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a 5-20 µM SSP4 working solution in serum-free medium containing 0.5 mM CTAB.[10][11] The optimal concentration of SSP4 may vary depending on the cell type and experimental conditions.

-

Wash the cells once with serum-free medium.

-

Add the SSP4 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[1][10]

-

Remove the SSP4 solution and wash the cells twice with PBS.[10]

-

Add fresh PBS to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~480 nm, emission ~520 nm).[1]

Visualizations

SSP4 Mechanism of Action

Caption: Reaction mechanism of SSP4 with sulfane sulfur species.

General Workflow for Cellular Sulfane Sulfur Detection

Caption: Experimental workflow for imaging cellular sulfane sulfurs with SSP4.

Signaling Pathway Context

Caption: Simplified overview of sulfane sulfur biogenesis and signaling.

Conclusion

SSP4 is a highly selective and sensitive fluorescent probe that has become an indispensable tool for the study of sulfane sulfur species. Its robust performance and well-defined mechanism of action make it suitable for a wide range of applications in academic research and drug development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize SSP4 to unravel the complex roles of sulfane sulfurs in biological systems.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 4. gerbu.de [gerbu.de]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 11. interchim.fr [interchim.fr]

Commercial Sources and Availability of the SSP4 Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key experimental protocols for the Sulfane Sulfur Probe 4 (SSP4). SSP4 is a highly selective and sensitive fluorescent probe for the detection of sulfane sulfurs, a class of reactive sulfur species implicated in a growing number of physiological and pathological processes. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating the roles of sulfane sulfurs in biological systems.

Commercial Availability and Technical Data

The SSP4 probe is available from several commercial suppliers, either directly or through distributors. The following table summarizes the key quantitative data and availability from prominent vendors. Prices are subject to change and may vary based on quantity and institutional agreements.

| Supplier | Product Name | Catalog Number | Purity | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | CAS Number |

| MedchemExpress | This compound | HY-112818 | >98% | 494 | 515 | 604.65 | 1810731-98-6 |

| Cayman Chemical | This compound | 37921 | ≥95% | 494 | 515 | 604.6 | 1810731-98-6 |

| Dojindo Molecular Technologies | -SulfoBiotics- SSP4 | SB10 | Not specified | 482 | 515 | 604.65 | 1810731-98-6 |

| GERBU Biotechnik GmbH (Distributor for Dojindo) | SulfoBiotics- SSP4 | SB10 | Not specified | Not specified | Not specified | 604.65 | Not specified |

| Sapphire North America (Distributor for Cayman Chemical) | This compound | 37921 | Not specified | 494 | 515 | 604.6 | 1810731-98-6 |

Mechanism of Action

SSP4 is a non-fluorescent molecule that, in the presence of sulfane sulfurs, undergoes a reaction to release fluorescein (B123965), a highly fluorescent compound. This reaction provides a robust method for the sensitive detection and quantification of sulfane sulfur species.[1][2] The probe exhibits high selectivity for sulfane sulfurs over other biologically relevant sulfur species such as cysteine, glutathione, and hydrogen sulfide.[3]

Figure 1: Reaction mechanism of the SSP4 probe with sulfane sulfurs.

Experimental Protocols

The following are detailed methodologies for key experiments using the SSP4 probe, compiled from peer-reviewed literature and manufacturer's instructions.

Preparation of SSP4 Stock and Working Solutions

Materials:

-

SSP4 probe (1 mg)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Cetyltrimethylammonium bromide (CTAB)

-

Deionized water (ddH₂O)

Protocol for 10 mM SSP4 Stock Solution: [4]

-

Add 165 µL of DMSO to a vial containing 1 mg of SSP4.

-

Pipette up and down to ensure the probe is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to two months or at -80°C for up to six months, protected from light.[5]

Protocol for SSP4 Working Solution (for cellular imaging): [4]

-

Prepare a 100 mM CTAB solution by dissolving 36.4 mg of CTAB in 1 mL of ddH₂O with heating.

-

Dilute the 100 mM CTAB solution with serum-free medium to a final concentration of 0.5 mM.

-

Dilute the 10 mM SSP4 stock solution with the serum-free medium containing 0.5 mM CTAB to the desired final working concentration (typically 5-20 µM). For example, to prepare 5 mL of 20 µM SSP4 working solution, add 10 µL of 10 mM SSP4 stock solution to 5 mL of the CTAB-containing medium.

Detection of Protein Persulfidation

This protocol is adapted from "Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs".[3]

Materials:

-

Protein of interest (e.g., Papain, BSA, GAPDH)

-

SSP4 working solution (5 µM in 50 mM PBS, pH 7.4)

-

Sulfane sulfur donor (e.g., Na₂S₂)

-

PD-10 or Zeba 7K MWCO desalting columns

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Treat the protein with a sulfane sulfur donor (e.g., Na₂S₂) to induce persulfidation.

-

Purify the persulfidated protein using a desalting column (PD-10 or Zeba 7K MWCO) to remove excess donor.

-

In a 96-well plate, add 50 mM PBS (pH 7.4), the persulfidated protein at the desired concentration, and SSP4 to a final concentration of 5 µM.

-

Incubate the mixture for 30 minutes at room temperature in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.[6]

-

Include appropriate controls, such as untreated protein and SSP4 alone, for background subtraction and comparison.

Cellular Imaging of Sulfane Sulfurs

This protocol provides a general workflow for imaging both exogenous and endogenous sulfane sulfurs in cultured cells.[3][4]

Materials:

-

Cultured cells (e.g., HeLa, COS-7, HEK293T) in a suitable imaging plate or dish

-

SSP4 working solution (5-20 µM in serum-free medium with 0.5 mM CTAB)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Fluorescence microscope

Protocol:

-

Culture cells to the desired confluency in an appropriate imaging vessel.

-

Discard the culture medium and wash the cells once with serum-free medium.

-

Add the SSP4 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.[3][4]

-

For detection of exogenous sulfane sulfurs, a sulfane sulfur donor can be added at this stage.

-

Discard the SSP4 working solution and wash the cells twice with PBS.

-

Add fresh PBS or serum-free medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation ~470/40 nm, emission ~525/50 nm).[3]

Figure 2: General experimental workflow for cellular imaging with SSP4.

Application in Signaling Pathway Analysis

Sulfane sulfurs are increasingly recognized as key signaling molecules that modulate protein function through post-translational modification of cysteine residues, a process known as persulfidation.[7] This modification can alter the activity, localization, and interaction of proteins, thereby influencing a wide range of cellular processes. In bacteria, for example, sulfane sulfurs have been shown to directly regulate the activity of transcription factors such as MexR and LasR, which are involved in antibiotic resistance and quorum sensing, respectively.[7]

Figure 3: General signaling pathway involving sulfane sulfurs.

The SSP4 probe is a critical tool for elucidating these signaling pathways by enabling the direct visualization and quantification of sulfane sulfur production in response to various stimuli or in different disease states. By using SSP4 in combination with genetic and pharmacological manipulations, researchers can dissect the upstream and downstream components of sulfane sulfur-mediated signaling cascades.

Conclusion

The SSP4 probe is a commercially accessible and invaluable tool for the study of sulfane sulfur biology. Its high sensitivity and selectivity, coupled with well-established experimental protocols, make it suitable for a wide range of applications, from the biochemical detection of protein persulfidation to the live-cell imaging of sulfane sulfur dynamics. This guide provides a foundational resource to aid researchers in the successful application of the SSP4 probe in their investigations into the burgeoning field of sulfur-based signaling.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide on the Early Applications of Sulfane Sulfur Probe 4 (SSP4)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Sulfane Sulfur Signaling and the Need for SSP4

For many years, hydrogen sulfide (B99878) (H₂S) was recognized as the primary gaseous signaling molecule in a class of its own, alongside nitric oxide (NO) and carbon monoxide (CO). However, emerging evidence has suggested that sulfane sulfurs—sulfur atoms with a zero-oxidation state covalently bound to other sulfur atoms—may be the actual effector molecules in many H₂S-mediated signaling pathways.[1][2] These species include persulfides (RSSH), polysulfides (RSSₙR), and hydrogen polysulfides (H₂Sₙ, n≥2).[2][3] They are involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and cellular defense against oxidative stress.[4][5][6]

Prior to the development of targeted fluorescent probes, the detection of sulfane sulfurs relied on methods that required the destruction of biological samples, preventing real-time analysis in living systems.[2][4] Recognizing this technological gap, researchers developed Sulfane Sulfur Probe 4 (SSP4), a highly selective and sensitive fluorescent probe that has revolutionized the study of sulfane sulfur biology.[4][7] This guide details the core principles of SSP4 and summarizes its seminal applications in biological research, providing a foundational resource for its continued use.

Core Principles and Mechanism of Action

SSP4 is a reaction-based probe designed to be non-fluorescent in its native state. Its mechanism relies on a nucleophilic attack by the sulfane sulfur species on a thiophenol moiety within the probe's structure.[4] This initiates an intramolecular cyclization that cleaves the probe, releasing two molecules of 1,2-benzodithiol-3-one and one molecule of fluorescein (B123965).[8][9] The released fluorescein is a highly fluorescent compound, and its emission can be detected to quantify the presence of sulfane sulfurs.[8][9]

SSP4 exhibits excellent selectivity for sulfane sulfurs over other biological thiols and reactive species, such as cysteine, glutathione, and hydrogen sulfide.[4][7]

Early Research Applications of SSP4

The first applications of SSP4 focused on visualizing endogenous and exogenous sulfane sulfurs in various cell lines, establishing its utility for live-cell imaging.[4] Early studies successfully demonstrated that SSP4 could detect fluctuations in intracellular sulfane sulfur levels in response to chemical stimuli.

Key initial findings include:

-

Detection of Exogenous Sulfane Sulfurs: Researchers demonstrated that treating cells with a sulfane sulfur donor, such as sodium disulfide (Na₂S₂), resulted in a significant, dose-dependent increase in intracellular fluorescence, confirming that SSP4 can effectively image exogenously supplied sulfane sulfurs.[2][4]

-

Imaging of Endogenous Sulfane Sulfurs: SSP4 was instrumental in visualizing the basal levels of sulfane sulfurs in living cells and observing their modulation. For instance, it was used in human umbilical vein endothelial cells (HUVEC) and neuroblastoma SH-SY5Y cells to show that intracellular sulfur levels could be manipulated, highlighting potential therapeutic strategies for neurodegenerative diseases.[4]

-

Protein Persulfidation Studies: Beyond free sulfane sulfurs, SSP4 was adapted to detect protein-bound sulfane sulfurs (persulfidation). Early work developed protocols to detect persulfidation on model proteins like papain, BSA, and GAPDH.[4][10][11] This was extended to discover that human protein disulfide isomerase (PDI) could be persulfidated at its non-active site cysteines, affecting its reductase activity.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from early validation and application studies of SSP4.

Table 1: SSP4 Spectroscopic Properties and In Vitro Performance

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (Post-reaction) | ~482-494 nm | [7][8][12] |

| Emission Maximum (Post-reaction) | ~515 nm | [7][8][12] |

| Optimal pH Range | 7.0 - 7.4 | [4] |

| Limit of Detection (in vitro) | 25 nM | [6] |

| Selectivity | High against H₂S, Cys, GSH, etc. |[4][7] |

Table 2: Recommended Conditions for Live-Cell Imaging with SSP4

| Parameter | Recommended Range | Notes | Reference |

|---|---|---|---|

| SSP4 Working Concentration | 5 - 20 µM | Optimal concentration may vary by cell type. | [4][12][13] |

| Loading Buffer | Serum-free media (e.g., Fluorobrite DMEM) | Serum can interfere with probe loading and fluorescence. | [4] |

| Loading Time | 15 - 30 minutes | Incubation time should be optimized for each cell line. | [4][12][13] |

| Incubation Temperature | 37 °C | Standard cell culture conditions. | [4][12] |

| Use of Surfactant (CTAB) | 100 - 150 µM | Cetyltrimethylammonium bromide (CTAB) is often used to facilitate probe entry into cells. |[4][9] |

Detailed Experimental Protocols

Protocol for In Vitro SSP4 Activation and Spectral Analysis

-

Reagent Preparation:

-

Reaction:

-

In a quartz cuvette, dilute the SSP4 stock solution in the reaction buffer to a final concentration of 10 µM.[13]

-

Add the sulfane sulfur donor to the cuvette to achieve the desired final concentration (e.g., 100 µM).[13]

-

Incubate the mixture at room temperature for 30 minutes, protected from light.[13]

-

-

Measurement:

Protocol for Live-Cell Sulfane Sulfur Imaging using Fluorescence Microscopy

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture cells to the desired confluency (typically 60-80%).

-

-

SSP4 Loading:

-

Prepare the SSP4 working solution. Dilute the 10 mM SSP4 stock solution in serum-free medium containing 100-150 µM CTAB to a final SSP4 concentration of 5-20 µM.[4][9][12]

-

Aspirate the culture medium from the cells and wash once with serum-free medium.[12][13]

-

Add the SSP4 working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.[4][12][13]

-

-

Stimulation (Optional):

-

Imaging:

Visualizations of Workflows and Pathways

The following diagrams illustrate the mechanism of SSP4, a typical experimental workflow, and a simplified signaling pathway involving sulfane sulfurs.

Caption: Reaction mechanism of SSP4 with sulfane sulfur.

Caption: Standard workflow for live-cell imaging with SSP4.

Caption: Simplified sulfane sulfur signaling pathway.

References

- 1. longdom.org [longdom.org]

- 2. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfane Sulfur Is an Intrinsic Signal for the Organic Peroxide Sensor OhrR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 13. interchim.fr [interchim.fr]

Methodological & Application

Application Notes and Protocols: A Guide to SSP4 Staining for Live-Cell Imaging of Sulfane Sulfurs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of SSP4 (Sulfane Sulfur Probe 4), a fluorescent probe designed for the detection and imaging of sulfane sulfurs in living cells. These protocols are intended for researchers in cell biology, pharmacology, and drug development who are investigating the roles of reactive sulfur species in cellular processes.

Introduction

Sulfane sulfurs, which are sulfur atoms with a zero oxidation state, are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. SSP4 is a highly selective and sensitive fluorescent probe that allows for the real-time visualization of these species in live cells. Upon reaction with sulfane sulfurs, the non-fluorescent SSP4 molecule is cleaved, releasing a highly fluorescent product that can be detected using standard fluorescence microscopy.[1][2][3] This allows for both qualitative and quantitative assessment of intracellular sulfane sulfur levels.

Data Summary

The following table summarizes key quantitative parameters for the use of SSP4 in live-cell imaging, compiled from various studies.

| Parameter | Value | Cell Lines Tested | Reference |

| SSP4 Working Concentration | 5 - 20 µM | HeLa, COS-7, HEK293T | [1] |

| Incubation Time | 20 - 30 minutes | HeLa, COS-7, HEK293T | [1] |

| Excitation Wavelength | ~470 - 488 nm | Not applicable | [1] |

| Emission Wavelength | ~515 - 525 nm | Not applicable | [1] |

| Cytotoxicity | No significant cytotoxicity observed at working concentrations (up to 150 µM for 4 hours) | HeLa | [1] |

| Detection Limit | 28 nM (in vitro) | Not applicable | [4] |

Experimental Protocols

This section provides detailed protocols for the preparation and application of SSP4 for live-cell imaging.

Reagent Preparation

SSP4 Stock Solution (1 mM):

-

SSP4 is typically supplied as a solid.[5]

-

To prepare a 1 mM stock solution, dissolve the solid SSP4 in dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light.

Cell Culture Media:

-

For imaging experiments, it is recommended to use a serum-free and phenol (B47542) red-free medium, such as Fluorobrite™ DMEM, to reduce background fluorescence.

Live-Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 48-well plates) at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells in their standard growth medium at 37°C in a 5% CO2 incubator.

-

Preparation of Staining Solution: On the day of the experiment, prepare the SSP4 staining solution by diluting the 1 mM SSP4 stock solution in serum-free medium to the desired final concentration (e.g., 5 µM).

-

Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual serum and media components.

-

Staining: Add the SSP4 staining solution to the cells and incubate for 20-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[1]

-

Washing: After incubation, remove the staining solution and wash the cells once with pre-warmed PBS.

-

Induction of Sulfane Sulfurs (Optional): If the experiment involves the detection of exogenously applied sulfane sulfurs, the cells can now be treated with a donor molecule (e.g., Na2S2).[1]

-

Imaging: Immediately after washing (and optional treatment), acquire images using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~470-488 nm; Emission: ~515-525 nm).[1]

Experimental Workflow Diagram

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Detecting Protein Persulfidation with Sulfane Sulfur Probe 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein persulfidation, the oxidative post-translational modification of cysteine residues to form persulfides (-SSH), is a critical mechanism in redox signaling.[1][2][3] This modification is a key mediator of the biological effects of hydrogen sulfide (B99878) (H₂S) and related reactive sulfur species (RSS).[1][2][4] Persulfidation regulates the function of numerous proteins involved in processes such as vasorelaxation, inflammation, and cellular bioenergetics.[2][4][5]

Sulfane Sulfur Probe 4 (SSP4) is a highly selective and sensitive fluorescent probe designed for the detection of sulfane sulfurs, including protein persulfides.[4][6][7] SSP4 is essentially non-fluorescent until it reacts with a sulfane sulfur moiety, at which point it releases the highly fluorescent molecule fluorescein (B123965), providing a robust "turn-on" signal.[6][8][9] Its high selectivity for sulfane sulfurs over other biological thiols, such as cysteine and glutathione (B108866), makes it an invaluable tool for studying protein persulfidation in a variety of biological contexts.[4][10] These notes provide detailed protocols for the application of SSP4 in both in vitro and cellular assays.

Mechanism of Action

SSP4 is designed to exploit the unique reactivity of sulfane sulfurs.[11] The probe consists of a fluorescein core masked by two thiosalicyl ester groups. In the presence of a nucleophilic sulfane sulfur, such as a protein persulfide (R-SSH), a rapid reaction occurs. This reaction cleaves the esters, releasing the fluorescein fluorophore and generating two molecules of 1,2-benzodithiol-3-one.[8][9] The uncaged fluorescein exhibits strong fluorescence with excitation and emission maxima around 482-494 nm and 515 nm, respectively.[7][8][10]

Data Presentation: Quantitative Parameters

The following tables summarize typical experimental conditions and observations when using SSP4.

Table 1: SSP4 Spectroscopic and General Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Chemical Name | 3',6'-Di(O-thiosalicyl)fluorescein | [6] |

| CAS Number | 1810731-98-6 | [6] |

| Excitation Max. | 482 - 494 nm | [7][8][10] |

| Emission Max. | 515 nm | [7][8][10] |

| Solvent for Stock | Dimethyl sulfoxide (B87167) (DMSO) | [7][12] |

| Storage | -20°C, protected from light |[10][12] |

Table 2: Typical Concentrations for In Vitro and Cellular Assays

| Application | SSP4 Concentration | Substrate Concentration | Incubation Time | Reference(s) |

|---|---|---|---|---|

| In Vitro Protein Assay | 5 µM | 5 - 50 µM Protein | 20 - 30 min | [4][13] |

| Live Cell Imaging | 1.5 - 20 µM | N/A | 15 - 20 min | [4][9][12] |

| Flow Cytometry | 1.5 - 10 µM | N/A | 15 min |[9] |

Table 3: Example of Fluorescence Enhancement with Model Proteins

| Protein (Form) | SSP4 Conc. | Protein Conc. | Fold Fluorescence Increase (vs. Reduced) | Reference(s) |

|---|---|---|---|---|

| Bovine Serum Albumin (Persulfidated) | 5 µM | 30 µM | ~10-fold | [13] |

| GAPDH (Persulfidated) | 5 µM | 30 µM | Significantly higher signal | [4][13] |

| Papain (Persulfidated) | 5 µM | 5 - 50 µM | Significantly higher signal |[4][13] |

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents.

Protocol 1: Detection of Persulfidation on Purified Proteins

This protocol is designed for detecting persulfidation on a purified protein sample in a microplate format.

Materials:

-

SSP4 (1 mg)

-

DMSO

-

Purified protein of interest (and its persulfidated counterpart)

-

Phosphate-Buffered Saline (PBS), 50 mM, pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare 10 mM SSP4 Stock Solution: Add 165 µL of high-quality DMSO to 1 mg of SSP4.[12][14] Mix by pipetting until fully dissolved. Aliquot and store at -20°C, protected from light, for up to two months.[12][14]

-

Prepare Protein Samples: Prepare solutions of your control (reduced) and persulfidated protein in 50 mM PBS (pH 7.4) at desired concentrations (e.g., 5 µM to 50 µM).

-

Prepare SSP4 Working Solution: Immediately before use, dilute the 10 mM SSP4 stock solution in 50 mM PBS (pH 7.4) to a final concentration of 10 µM (for a 2X working solution).

-

Reaction Setup: In a 96-well plate, add 50 µL of each protein sample per well. Include "protein-free" wells with PBS only as a background control.

-

Initiate Reaction: Add 50 µL of the 2X SSP4 working solution to each well to achieve a final SSP4 concentration of 5 µM.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission set to ~515 nm.

-

Analysis: Subtract the background fluorescence (protein-free control) from all readings. Compare the fluorescence intensity of persulfidated protein samples to the reduced control samples.

Protocol 2: Detection of Cellular Persulfidation by Fluorescence Microscopy

This protocol provides a method for visualizing sulfane sulfur levels in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

SSP4 (10 mM stock in DMSO)

-

Cetyltrimethylammonium bromide (CTAB)

-

Serum-free cell culture medium (e.g., DMEM without Phenol Red)

-

PBS

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Culture cells to a suitable confluency (e.g., 60-80%) on an appropriate imaging dish or slide.

-

Prepare SSP4 Working Solution:

-

Cell Treatment (Optional): If investigating the effect of a drug or stimulus, treat the cells as required before probe loading.

-

Probe Loading:

-

Washing: Discard the loading solution and wash the cells twice with warm PBS.[12][15]

-

Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images using a filter set appropriate for fluorescein (Excitation ~488 nm, Emission ~515 nm).

-

Analysis: Quantify the mean fluorescence intensity per cell using imaging software (e.g., ImageJ/Fiji).

Signaling Pathway Context: H₂S-Mediated Persulfidation

H₂S is endogenously produced by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS).[3][16] H₂S and its related sulfane sulfur species can directly modify reactive cysteine residues on target proteins, leading to persulfidation. This modification can alter protein structure and function, thereby modulating downstream signaling events. For example, persulfidation of signaling proteins like protein kinases or transcription factors can impact pathways related to cell survival, apoptosis, and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 13. researchgate.net [researchgate.net]

- 14. dojindo.co.jp [dojindo.co.jp]

- 15. interchim.fr [interchim.fr]

- 16. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of SSP4 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of Sulfane Sulfur Probe 4 (SSP4), a fluorescent probe designed for the selective detection of sulfane sulfurs. Accurate preparation of these solutions is critical for reliable and reproducible results in experimental settings.

Introduction to SSP4

This compound (SSP4) is a valuable tool for investigating the roles of sulfane sulfurs, such as persulfides and polysulfides, in various biological processes.[1][2] In the presence of sulfane sulfur species, SSP4 undergoes a nucleophilic reaction that results in the formation of highly fluorescent fluorescein, which can be detected using standard fluorescence microscopy or spectroscopy.[3][4] This probe has demonstrated high selectivity and sensitivity for sulfane sulfurs, even in the presence of other biological thiols and metal ions.[1][5]

Data Presentation: SSP4 Solution Parameters

The following table summarizes the key quantitative data for the preparation of SSP4 stock and working solutions, compiled from various sources.

| Parameter | Stock Solution | Working Solution | Reference |

| Solvent | DMSO | Serum-free medium, PBS, Tris buffer, etc. | [3][6][7] |

| Typical Concentration | 1 mM or 10 mM | 1.5 µM - 20 µM | [4][6][7] |

| Storage Temperature | -20°C | Prepared fresh for each experiment | [3][7][8] |

| Storage Stability | Up to 6 months at -80°C; up to 1 month at -20°C (protect from light) | N/A | [7][8] |

| Excitation/Emission | ~494 nm / ~515 nm | ~482 nm / ~515 nm | [2][3][5] |

Experimental Protocols

Protocol 1: Preparation of SSP4 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of SSP4 in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

SSP4 solid powder (e.g., 1 mg)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

Weigh out 1 mg of SSP4 powder and place it in a sterile microcentrifuge tube.

-

Add 165 µL of anhydrous DMSO to the tube.[7]

-

Vortex the tube until the SSP4 is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes (e.g., 10 µL) in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. For longer-term storage, -80°C is recommended.[7][8]

Protocol 2: Preparation of SSP4 Working Solution (10 µM)

This protocol details the dilution of the SSP4 stock solution to a final working concentration of 10 µM in a serum-free medium containing the surfactant cetyltrimethylammonium bromide (CTAB), which can aid in cellular uptake.[5][7]

Materials:

-

10 mM SSP4 stock solution in DMSO

-

Serum-free cell culture medium (e.g., DMEM)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

Prepare a 100 mM CTAB stock solution: Dissolve 36.4 mg of CTAB in 1 mL of deionized water. Gentle heating may be required to fully dissolve the CTAB.[7]

-

Prepare the working solution medium: Dilute the 100 mM CTAB stock solution in serum-free medium to a final CTAB concentration of 0.5 mM. For example, add 5 µL of 100 mM CTAB to 995 µL of serum-free medium.[7]

-

Prepare the final SSP4 working solution: Dilute the 10 mM SSP4 stock solution 1:1000 in the prepared CTAB-containing serum-free medium to achieve a final concentration of 10 µM. For example, add 1 µL of 10 mM SSP4 stock solution to 999 µL of the 0.5 mM CTAB-containing serum-free medium.

-

Vortex the working solution gently to ensure it is well mixed.

-

Use the freshly prepared working solution immediately for your experiments.

Visualizations

SSP4 Signaling Pathway

Caption: Reaction mechanism of SSP4 with sulfane sulfurs.

Experimental Workflow for SSP4 Solution Preparation

Caption: Workflow for preparing SSP4 stock and working solutions.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dojindo.co.jp [dojindo.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

Application of SSP4 in Flow Cytometry for Sulfane Sulfur Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs, which include species like persulfides (RSSH), polysulfides (RSSnH), and hydrogen polysulfide (H2Sn), are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes.[1][2][3] These reactive sulfur species (RSS) play a key role in redox regulation, often mediating the biological effects attributed to hydrogen sulfide (B99878) (H2S).[4][5] Accurate and efficient quantification of intracellular sulfane sulfur levels is crucial for understanding their roles in cellular signaling and for the development of novel therapeutics. SSP4 (Sulfane Sulfur Probe 4) is a highly sensitive and selective fluorescent probe designed for the detection of sulfane sulfurs.[6][7] This application note provides a detailed protocol for the use of SSP4 in conjunction with flow cytometry, a powerful technique for rapid, quantitative, single-cell analysis.[8][9]

SSP4 is essentially non-fluorescent until it reacts with sulfane sulfurs. This reaction cleaves the thioester bonds, releasing fluorescein, which exhibits strong green fluorescence with excitation and emission maxima at approximately 494 nm and 515 nm, respectively.[10] The probe's high selectivity allows for the specific detection of sulfane sulfurs even in the complex cellular environment containing other biological thiols and reactive species.[7][11] The application of SSP4 in flow cytometry offers a significant advantage over traditional fluorescence microscopy by enabling the high-throughput quantification of sulfane sulfur levels in large cell populations, providing statistically robust data.[8]

Signaling Pathways Involving Sulfane Sulfurs

Sulfane sulfurs are integral to various signaling pathways, primarily through the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration or persulfidation.[2][5] This modification can alter protein function, localization, and interaction with other molecules, thereby modulating cellular processes.

Key signaling roles of sulfane sulfurs include:

-

Redox Signaling and Oxidative Stress Response: Sulfane sulfurs can protect critical cysteine thiols from irreversible oxidation by acting as sacrificial nucleophiles. They are involved in the activation of antioxidant response pathways. For instance, the transcription factor OxyR in E. coli can sense and respond to sulfane sulfur, leading to the expression of genes that mitigate oxidative stress.[12]

-

Regulation of Enzyme Activity: S-sulfhydration can modulate the catalytic activity of various enzymes. For example, the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding, is affected by sulfane sulfur treatment.[6][7]

-

Modulation of Ion Channels and Receptors: Sulfane sulfurs have been shown to modulate the activity of ion channels, such as TRPA1, and receptors, playing a role in processes like vasodilation and neuromodulation.[13]

-

Gene Regulation: Several transcription factors, including MexR and LasR in bacteria, are regulated by sulfane sulfurs through the modification of key cysteine residues, impacting processes like antibiotic resistance and quorum sensing.[4]

References

- 1. Detection of sulfane sulfur species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Applications of Lead Acetate and Flow Cytometry Methods for Detection of Sulfur-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfane Sulfur Is an Intrinsic Signal for the Organic Peroxide Sensor OhrR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sulfane Sulfur Detection in Plant Tissues using SSP4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs, reactive sulfur species containing a sulfur atom with a zero oxidation state, are increasingly recognized as critical signaling molecules in plant biology. These molecules, which include persulfides (RSSH) and polysulfides (RSSnH), play pivotal roles in various physiological processes, including stress responses, growth, and development.[1][2] Accurate and sensitive detection of sulfane sulfurs in plant tissues is crucial for elucidating their precise functions. SSP4 (Sulfane Sulfur Probe 4) is a highly selective and sensitive fluorescent probe designed for the detection of sulfane sulfurs.[3][4] This document provides detailed application notes and protocols for the use of SSP4 in plant tissues.

SSP4 is a non-fluorescent molecule that, upon reaction with sulfane sulfurs, releases a highly fluorescent fluorescein (B123965) molecule, which can be detected using standard fluorescence microscopy.[1][5] The probe exhibits excellent selectivity for sulfane sulfurs over other biologically relevant reactive oxygen and nitrogen species, making it a reliable tool for in situ detection.[4]

Data Presentation

The following table summarizes representative quantitative data on sulfane sulfur levels in plant tissues obtained using fluorescent probes. It is important to note that absolute concentrations can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue/Organ | Condition | Sulfane Sulfur Level (Relative Fluorescence Units - RFU) | Reference |

| Arabidopsis thaliana | Roots | 5-day-old seedlings | Baseline | [6] |

| Arabidopsis thaliana | Roots | 7-day-old seedlings | Increased fluorescence compared to 5-day-old | [6] |

| Arabidopsis thaliana | Roots | 9-day-old seedlings | Further increase in fluorescence | [6] |

| Lotus japonicus | Seedling Roots | Control | Baseline | [7] |

| Lotus japonicus | Seedling Roots | Treated with PAG (CSE inhibitor) | Reduced fluorescence | [6] |

| Lotus japonicus | Seedling Roots | Treated with NaCN (respiratory inhibitor) | No significant change | [6] |

| Oilseed Rape | Young Leaves | Stem elongation (DC 30) | ~30-60% of total sulfur as sulfates | [8] |

| Oilseed Rape | Young Leaves | Flowering (DC 64) | >80% of total sulfur as sulfates | [8] |

Experimental Protocols

Materials and Reagents

-

SSP4 (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Plant tissue of interest (e.g., Arabidopsis thaliana roots, leaves, stems)

-

Vacuum desiccator and pump

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~494/515 nm)

Preparation of SSP4 Stock Solution

-

Prepare a 1 mM stock solution of SSP4 by dissolving the required amount in high-quality, anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol 1: Staining of Arabidopsis thaliana Roots

This protocol is adapted from methodologies for staining delicate plant tissues.[9][10]

-

Plant Material Preparation:

-

Gently excavate Arabidopsis thaliana seedlings from the growth medium.

-

Rinse the roots carefully with PBS (pH 7.4) to remove any debris.

-

-

Staining:

-

Prepare a fresh working solution of 5-10 µM SSP4 in PBS from the 1 mM stock solution.

-

Immerse the seedlings in the SSP4 working solution in a small petri dish or multi-well plate.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Washing:

-

Carefully remove the SSP4 solution.

-

Wash the seedlings twice with PBS for 5 minutes each to remove excess probe.

-

-

Imaging:

-

Mount the stained seedlings on a microscope slide with a drop of PBS and a coverslip.

-

Observe the fluorescence using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation/Emission: ~494/515 nm).

-

Protocol 2: Staining of Plant Leaves and Stems using Vacuum Infiltration

For denser tissues like leaves and stems, vacuum infiltration is recommended to ensure proper penetration of the probe.[3][11][12][13][14]

-

Plant Material Preparation:

-

Excise small sections of leaves or stems from the plant.

-

If necessary, make small incisions on the tissue surface to facilitate infiltration, though this should be done with care to minimize wounding-induced responses.

-

-

Vacuum Infiltration:

-

Prepare a fresh working solution of 10-20 µM SSP4 in PBS.

-

Place the tissue sections in a beaker or flask and submerge them in the SSP4 working solution.

-

Place the beaker inside a vacuum desiccator.

-

Apply a gentle vacuum (e.g., 400-600 mmHg) for 2-5 minutes. You should observe air bubbles being released from the tissue.[11]

-

Slowly release the vacuum. The pressure change will force the SSP4 solution into the intercellular spaces of the tissue.

-

Repeat the vacuum application and release cycle 2-3 times for optimal infiltration.

-

-

Incubation and Washing:

-

After infiltration, incubate the tissues in the SSP4 solution for an additional 30-60 minutes at room temperature in the dark.

-

Wash the tissues twice with PBS for 10 minutes each.

-

-

Imaging:

-

Mount the stained tissue sections on a microscope slide with PBS and a coverslip. For thicker sections, consider creating a small chamber on the slide to avoid crushing the tissue.

-

Image using a fluorescence microscope with the appropriate filter set.

-

Visualization of Signaling Pathways and Experimental Workflow

Sulfane Sulfur Signaling in Plant Stress Response

Sulfane sulfurs are integral components of the plant's response to various abiotic and biotic stresses. They are involved in a complex signaling network that often intersects with phytohormone signaling pathways.[2][15][16][17] The following diagram illustrates a simplified overview of this signaling cascade.

Caption: A diagram of the sulfane sulfur signaling pathway in plant stress response.

Experimental Workflow for SSP4 Staining in Plant Tissues

The following workflow diagram outlines the key steps for detecting sulfane sulfurs in plant tissues using SSP4.

Caption: A flowchart of the experimental workflow for SSP4 staining in plant tissues.

Conclusion

SSP4 is a powerful tool for the in situ detection of sulfane sulfurs in plant tissues. The protocols provided here offer a starting point for researchers, and optimization may be required depending on the specific plant species and tissue type. By enabling the visualization and quantification of these important signaling molecules, SSP4 will undoubtedly contribute to a deeper understanding of the complex roles of sulfane sulfurs in plant biology and their potential as targets for crop improvement and drug development.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide signaling in plant adaptations to adverse conditions: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 9. An easy method for cutting and fluorescent staining of thin roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient agroinfiltration of plants for high-level transient expression of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jipb.net [jipb.net]

- 16. researchgate.net [researchgate.net]

- 17. Sulfate Availability and Hormonal Signaling in the Coordination of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Sulfane Sulfur Using SSP4 and a Plate Reader

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfane sulfurs, reactive sulfur species (RSS) characterized by a sulfur atom with six valence electrons and no charge, are increasingly recognized for their significant roles in various physiological and pathological processes.[1] These molecules, including persulfides (RSSH), hydrogen persulfide (H2S2), and polysulfides (R-S-Sn-S-R), are involved in cellular signaling, redox regulation, and as potential therapeutic targets.[1][2] Accurate and sensitive quantification of sulfane sulfurs in biological systems is crucial for advancing our understanding of their function and for the development of novel therapeutics.

SSP4 (Sulfane Sulfur Probe 4) is a highly selective and sensitive fluorescent probe designed for the detection of sulfane sulfur species.[1][2][3][4] SSP4 itself is non-fluorescent, but upon reaction with sulfane sulfurs, it undergoes a nucleophilic reaction to release fluorescein, a highly fluorescent molecule with excitation and emission maxima at approximately 494 nm and 515 nm, respectively.[4][5] This "turn-on" fluorescent response allows for the direct quantification of sulfane sulfur levels in a variety of biological samples, including cell cultures and protein solutions.[1][2] This application note provides a detailed protocol for the quantitative analysis of sulfane sulfur using SSP4 and a microplate reader, a common and high-throughput platform in research and drug development laboratories.

Principle of Detection

The detection mechanism of SSP4 relies on a specific chemical reaction with sulfane sulfur species. The probe is designed with a thiophenol moiety that acts as a reaction site.[1] In the presence of sulfane sulfurs, a nucleophilic attack occurs, leading to the cleavage of the probe and the release of two molecules of 1,2-benzodithiol-3-one and one molecule of fluorescein.[4] The resulting fluorescence intensity is directly proportional to the concentration of sulfane sulfur, enabling quantitative analysis.

Experimental Protocols

This section provides detailed methodologies for the quantification of sulfane sulfur in cultured cells using SSP4 and a microplate reader.

Materials and Reagents

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous[6]

-

Phosphate-buffered saline (PBS), pH 7.4[1]

-

Black, clear-bottom 96-well microplates[1]

-

Cultured cells of interest (e.g., HeLa, COS-7, HEK293T)[1]

-

Sodium persulfide (Na2S2) or Sodium trisulfide (Na2S3) as a sulfane sulfur donor (for positive controls)[1]

-

Cetyltrimethylammonium bromide (CTAB) (optional, for enhancing cell permeability)[1][7]

-

Microplate reader with fluorescence detection capabilities (Excitation/Emission filters for ~485/525 nm)[1]

Preparation of Solutions

1. SSP4 Stock Solution (10 mM):

-

Dissolve 1 mg of SSP4 in 165 µL of anhydrous DMSO.[6]

-

Aliquot and store at -20°C or -80°C, protected from light.[3] Stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]

2. Na2S2 Stock Solution (for positive control):

-

Prepare a stock solution of Na2S2 in degassed, deionized water. The concentration will depend on the experimental requirements. It is recommended to prepare this solution fresh for each experiment due to its instability.

3. SSP4 Working Solution:

-

Dilute the 10 mM SSP4 stock solution in serum-free cell culture medium to the desired final concentration. A typical starting concentration is 5 µM.[1]

-

For certain cell types or experimental conditions, the addition of CTAB to the working solution may enhance SSP4 uptake. A final CTAB concentration of 100 µM can be tested.[1]

Experimental Workflow for Cultured Cells

Detailed Protocol for Plate Reader-Based Quantification

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Washing: On the day of the experiment, gently remove the culture medium and wash the cells once with pre-warmed PBS.

-

SSP4 Loading: Add the SSP4 working solution to each well and incubate for 20-30 minutes at 37°C.[1]

-

Washing: Remove the SSP4 solution and wash the cells once with PBS.

-

Treatment: Add the experimental compounds, vehicle control, or a positive control (e.g., 50 µM Na2S2) dissolved in serum-free medium to the respective wells.[1]

-

Incubation: Incubate the plate for an appropriate time to allow for the generation of sulfane sulfur and reaction with SSP4. A time-course experiment may be necessary to determine the optimal incubation time, which can range from 20 to 45 minutes.[1]

-

Washing: After incubation, wash the cells once with PBS.

-

Fluorescence Measurement: Add 100-200 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader.[1] Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.[1] Optimization of the plate reader settings, such as gain and read height, may be necessary to achieve the best signal-to-noise ratio.[8][9]

Data Presentation

The quantitative data obtained from the plate reader should be organized for clear comparison. Below are example tables summarizing key performance characteristics of SSP4 and a template for presenting experimental results.

Table 1: Performance Characteristics of SSP4

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | ~494 nm | [3][4][5] |

| Emission Maximum (Em) | ~515 nm | [3][4][5] |

| Detection Limit | 28 nM | [1] |

| Linear Range | Up to 15 µM (with 5 µM SSP4) | [1] |

| Optimal pH Range | 6.5 - 8.0 | [1] |

Table 2: Specificity of SSP4

| Compound Tested | Reactivity with SSP4 | Reference |

| Sulfane Sulfurs (e.g., Na2S2) | High | [1] |

| Cysteine, Glutathione (reduced/oxidized) | None | [1] |

| Homocysteine, Methionine, N-acetyl-l-cysteine | None | [1] |

| Glycine, Tyrosine, Tryptophan, Arginine | None | [1] |

| Metal Ions (Fe2+, Fe3+, Mg2+, Ca2+, Zn2+) | No Interference | [1][3] |

Table 3: Example Experimental Data Layout

| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | Standard Deviation |

| Vehicle Control | - | ||

| Positive Control (Na2S2) | 50 µM | ||

| Compound A | 1 µM | ||

| Compound A | 10 µM | ||

| Compound B | 1 µM | ||

| Compound B | 10 µM |

Signaling Pathways and Logical Relationships

The production of sulfane sulfur is intricately linked to hydrogen sulfide (B99878) (H2S) metabolism and redox signaling pathways. Enzymes such as cystathionine-β-synthase (CBS), cystathionine-γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) are key in the endogenous production of H2S, which can then be converted to sulfane sulfur species.[10] These species can then modulate protein function through persulfidation, a post-translational modification of cysteine residues.

Conclusion

The use of SSP4 in conjunction with a microplate reader offers a robust, high-throughput method for the quantitative analysis of sulfane sulfur in biological samples. The high selectivity and sensitivity of SSP4, coupled with the straightforward and adaptable protocol, make this a valuable tool for researchers in basic science and drug development.[1] This application note provides the necessary framework to successfully implement this assay, enabling the investigation of the role of sulfane sulfur in health and disease.

References

- 1. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. interchim.fr [interchim.fr]

- 7. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]

- 8. selectscience.net [selectscience.net]

- 9. bitesizebio.com [bitesizebio.com]

- 10. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Sulfane Sulfur with SSP4 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SSP4, a fluorescent probe for the selective detection of sulfane sulfurs, in in vivo animal models. This document outlines the mechanism of action of SSP4, detailed protocols for its application in preclinical imaging, and data presentation for quantitative analysis.

Introduction to SSP4 and Sulfane Sulfur Imaging